molecular formula C18H35NO4 B565092 D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt CAS No. 1329796-98-6

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt

Cat. No.: B565092
CAS No.: 1329796-98-6
M. Wt: 332.499
InChI Key: DCKUKHIZWLYMEF-SVLQTQOOSA-N
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Description

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt: is a labeled compound used primarily in biochemical research. It is a derivative of mevalonic acid, which is a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The compound is often used in studies involving metabolic pathways and enzyme mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt typically involves the deuteration of mevalonic acid followed by its conversion to the dicyclohexylamine salt. The process begins with the introduction of deuterium atoms into the mevalonic acid molecule, which can be achieved through various deuteration techniques. The deuterated mevalonic acid is then reacted with dicyclohexylamine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and enzyme mechanisms.

    Biology: Helps in tracing the biosynthesis of cholesterol and other isoprenoids in biological systems.

    Medicine: Utilized in research on cholesterol-lowering drugs and their mechanisms of action.

    Industry: Employed in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt involves its role as a precursor in the biosynthesis of cholesterol. The compound is incorporated into metabolic pathways where it undergoes enzymatic transformations. The deuterium labeling allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

    Mevalonic Acid: The non-labeled form of the compound, used in similar research applications.

    Mevalonic Acid Lactone: A lactone form of mevalonic acid, also used in biochemical studies.

    Deuterated Isoprenoids: Other deuterium-labeled compounds used in the study of isoprenoid biosynthesis.

Uniqueness: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt is unique due to its stable isotope labeling, which provides a distinct advantage in tracing and studying metabolic pathways. The deuterium atoms act as markers, allowing for precise tracking of the compound’s transformation and incorporation into various biochemical processes.

Biological Activity

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt is a deuterated derivative of mevalonic acid, a critical intermediate in the biosynthesis of cholesterol and other isoprenoids. The "d3" designation signifies that three hydrogen atoms in the molecule have been replaced with deuterium, enhancing its utility in metabolic studies. This compound plays a significant role in understanding cholesterol metabolism, enzyme mechanisms, and the development of therapeutic strategies for hyperlipidemia and related conditions.

  • Molecular Formula : C18H32D3NO4
  • Molecular Weight : 332.49 g/mol
  • CAS Number : 1329796-98-6
  • Purity : >95% (HPLC)

D,L-Mevalonic Acid-d3 acts as a precursor in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. The incorporation of deuterium allows for precise tracking of metabolic pathways, providing insights into enzyme activity and regulation.

Cholesterol Biosynthesis

D,L-Mevalonic Acid-d3 is integral to cholesterol biosynthesis. Studies have shown that its incorporation into metabolic pathways can be traced using deuterium labeling, allowing researchers to investigate the effects of various drugs targeting cholesterol metabolism. This is particularly relevant in the context of hyperlipidemia treatments where understanding the modulation of cholesterol levels is crucial.

Enzyme Interaction

The compound interacts with several enzymes involved in the mevalonate pathway, including HMG-CoA reductase, which is a key regulatory enzyme in cholesterol synthesis. By using D,L-Mevalonic Acid-d3 in experimental setups, researchers can elucidate the mechanisms through which different compounds affect enzyme activity.

Case Studies

  • Cell Morphology Studies : A study investigated the influence of mevalonic acid and its metabolites on Swiss 3T3 cell morphology. Results indicated that alterations in mevalonate levels could significantly impact cell shape and function, suggesting a direct link between mevalonate metabolism and cellular behavior .
  • Metabolic Pathway Tracing : Research utilizing D,L-Mevalonic Acid-d3 has demonstrated its effectiveness in tracing metabolic pathways in various biological systems. The stable isotope labeling allows for detailed studies on how drugs affect cholesterol metabolism and related processes.

Comparative Analysis

To better understand the uniqueness of D,L-Mevalonic Acid-d3, it is useful to compare it with other related compounds:

Compound NameDescription
Mevalonic AcidThe non-labeled form used in similar research applications.
D,L-Mevalonic Acid LactoneA lactone form that also plays a role in biochemical studies.
D,L-MevalonolactoneAnother derivative involved in metabolic studies affecting mitochondrial functions.
Deuterated IsoprenoidsOther deuterium-labeled compounds used to study isoprenoid biosynthesis pathways.

Applications

D,L-Mevalonic Acid-d3 has diverse applications across several fields:

  • Biochemical Research : Used as a labeled precursor to study metabolic pathways.
  • Pharmaceutical Development : Aids in drug design targeting cholesterol metabolism.
  • Clinical Studies : Helps understand the effects of dietary and pharmacological interventions on lipid profiles.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)/i;1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUKHIZWLYMEF-SVLQTQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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